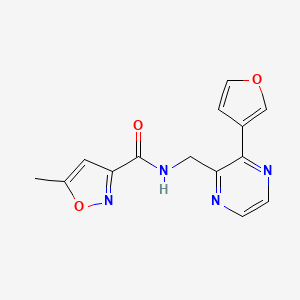

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

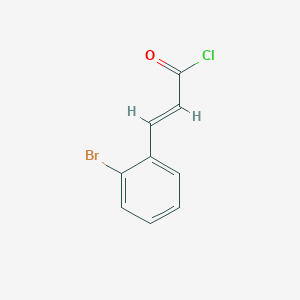

Synthesis Analysis

The synthesis of compounds related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide involves starting from furan-3-carboxylic acid. An efficient method for synthesizing N-(3-furanyl)pyrrolecarboxamides and N-(3-furanyl)pyrazolecarboxamides has been developed, which includes directed ortho lithiation and functionalization of the 2-position, followed by a cross-coupling reaction. The final step in the synthesis is the acylation of the intermediates with the appropriate acid chlorides to yield the target compounds .

Molecular Structure Analysis

The molecular structure of related compounds includes furan rings and pyrazole or pyrazine rings. For instance, the synthesis of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid involves the condensation of 3-acetyl-4-methylfurazan with diethyl oxalate, followed by treatment with hydrazine and nitration to produce the final compound . The molecular structure of these compounds is characterized by the presence of nitrogen-rich heterocycles, which are often associated with biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, nitration, and Hofmann rearrangement. For example, the amide of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid undergoes Hofmann rearrangement to provide an amino derivative, which can then be further nitrated to yield a nitramine . Additionally, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involves a Jacobson oxidation of a carbothioamide precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their heterocyclic structures and functional groups. The presence of furan and pyrazole rings contributes to the compounds' potential biological activities. For instance, furanyl and pyranyl derivatives of triazenoimidazole and triazenopyrazole carboxamides have been tested for antileukemic activity, indicating the significance of these moieties in medicinal chemistry .

Scientific Research Applications

Synthesis and Structural Transformations

Research on compounds with similar structural motifs, such as furan and pyrazine derivatives, highlights the synthetic versatility and potential applications of these heterocyclic compounds. For instance, the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involve several steps, including N-methylation, reduction, and condensation reactions, showcasing the compound's potential as an intermediate in organic synthesis and pharmaceutical development (El’chaninov et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds from furan-2,3-diones highlights the utility of furan derivatives in constructing complex heterocyclic structures, which are often found in pharmaceuticals and agrochemicals (Ilhan et al., 2005).

Antimicrobial and Anticancer Activities

Compounds structurally related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide, such as N-arylimidazo[1,2-a]pyrazine-2-carboxamides, have been synthesized and evaluated for their antimicrobial activities, illustrating the potential of such compounds in developing new antimicrobials (Jyothi & Madhavi, 2019).

Future Directions

“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide” and similar compounds have diverse applications in scientific research. They exhibit unique properties that make them suitable for studying various biological processes and developing targeted therapies. As such, they may have broadened scope in remedying various dispositions in clinical medicines .

Mechanism of Action

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

It is known that the biological action of furan compounds is thought to be due to the conjugation of the double bond with the carbonyl group .

Biochemical Pathways

Furan derivatives have been associated with a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the presence of the ether oxygen in furan compounds adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been associated with a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents .

properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-9-6-11(18-21-9)14(19)17-7-12-13(16-4-3-15-12)10-2-5-20-8-10/h2-6,8H,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXODNNIOZMLJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2517511.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)

![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)

![N-[2-({2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]-2-phenylacetamide](/img/structure/B2517523.png)

![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)

![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)